5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde

Description

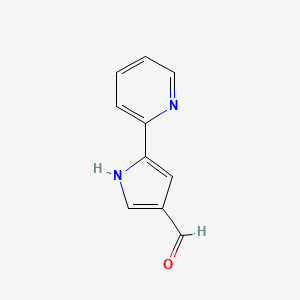

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde is a heterocyclic compound featuring a pyrrole core substituted with a pyridyl group at the 5-position and a carbaldehyde moiety at the 3-position. The carbaldehyde functionality enables nucleophilic additions, making the compound a versatile intermediate in pharmaceutical synthesis and coordination chemistry.

Properties

IUPAC Name |

5-pyridin-2-yl-1H-pyrrole-3-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-8-5-10(12-6-8)9-3-1-2-4-11-9/h1-7,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAEDNWRCZDCTDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=CC(=CN2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-acetylpyridine with an appropriate pyrrole derivative under acidic conditions. The reaction typically proceeds through the formation of an intermediate, which is then oxidized to yield the desired aldehyde.

Another approach involves the cyclization of a suitable precursor, such as a 2-pyridyl-substituted acylhydrazone, under basic conditions. This method often requires the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or copper complexes, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Nitric acid (HNO3) for nitration, halogens (Cl2, Br2) for halogenation

Major Products Formed

Oxidation: 5-(2-Pyridyl)-1H-pyrrole-3-carboxylic acid

Reduction: 5-(2-Pyridyl)-1H-pyrrole-3-methanol

Substitution: Various substituted derivatives depending on the electrophile used

Scientific Research Applications

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: The compound can be used as a ligand in the study of metal-protein interactions. Its ability to coordinate with metal ions makes it valuable in bioinorganic chemistry.

Medicine: Derivatives of this compound have shown potential as therapeutic agents, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is used in the development of new materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridine and pyrrole rings can participate in π-π stacking interactions and hydrogen bonding, enhancing the compound’s binding affinity to its target.

In catalysis, the compound can act as a ligand, coordinating with metal centers to form active catalytic complexes. These complexes can facilitate various chemical transformations, such as cross-coupling reactions or oxidation processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde becomes evident when compared to analogs. Below is a detailed analysis:

Table 1: Key Properties of this compound and Analogs

*Estimated based on pyridine’s polarity compared to fluorophenyl.

Key Comparative Insights

Electronic Effects :

- The pyridyl group in the target compound introduces a strong electron-withdrawing effect due to the nitrogen atom, enhancing the electrophilicity of the carbaldehyde group compared to the fluorophenyl analog (moderate electron-withdrawing via fluorine) .

- Nitrile-containing analogs (e.g., 2-Formyl-1H-pyrrole-3-carbonitrile) exhibit distinct reactivity, favoring nucleophilic attacks on the nitrile rather than the aldehyde .

Lipophilicity and Solubility :

- The pyridyl derivative likely has lower lipophilicity (logP ~2.0) than the fluorophenyl analog (logP 2.6333), making it more water-soluble . This property is critical for pharmaceutical bioavailability.

Synthetic Accessibility :

- The fluorophenyl analog is synthesized via Suzuki coupling with a 35.5% yield . The pyridyl variant may require optimized conditions due to pyridine boronic acids’ lower reactivity in cross-coupling reactions.

Applications :

- Pyridyl derivatives are favored in coordination chemistry (e.g., as ligands for transition metals) due to pyridine’s strong metal-binding ability.

- Fluorophenyl analogs find niche roles as pharmaceutical intermediates, as seen in TAK-438 (a potassium-competitive acid blocker) .

Research Findings and Trends

- Structural-Activity Relationships (SAR) : Substitution at the pyrrole 5-position significantly alters bioactivity. Pyridyl groups enhance metal-binding capacity, whereas fluorophenyl groups improve metabolic stability in drug candidates .

- Synthetic Challenges : Achieving high yields in pyridyl-substituted pyrroles remains a hurdle compared to phenyl or fluorophenyl analogs, necessitating catalyst optimization .

Biological Activity

5-(2-Pyridyl)-1H-pyrrole-3-carbaldehyde is a compound that has garnered interest due to its diverse biological activities. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrrole ring substituted with a pyridine moiety and an aldehyde functional group. Its chemical structure can be represented as follows:

This compound's unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which can modulate their activity. This mechanism is crucial for its potential therapeutic effects in various diseases.

This compound exhibits several notable biochemical properties:

- Antimicrobial Activity : Preliminary studies indicate that this compound has significant antimicrobial effects against various bacterial strains.

- Anticancer Potential : Research has shown that it can inhibit cancer cell proliferation, suggesting a potential role in cancer therapy.

- Antioxidant Activity : The compound demonstrates the ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress.

Antimicrobial Activity

A study assessing the antimicrobial properties of this compound revealed that it exhibits effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 50 |

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have highlighted the anticancer potential of this compound. A notable study reported the following findings:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values :

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

These results indicate that the compound effectively inhibits cell growth in various cancer cell lines, warranting further investigation into its mechanisms of action.

Safety and Toxicity

The selectivity index (SI) was calculated to assess the safety profile of this compound. The compound demonstrated a favorable SI, indicating low toxicity towards normal cells while being effective against cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.